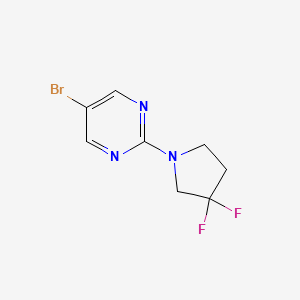

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZFVSRJDYJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Dynamics of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens and fluorinated heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine represents a highly specialized, versatile building block that perfectly exemplifies this paradigm. By fusing an electron-deficient bromopyrimidine core with a lipophilic, metabolically stable difluoropyrrolidine moiety, this compound serves as an elite "push-pull" intermediate . This technical whitepaper deconstructs the physicochemical properties of this molecule, elucidates the mechanistic causality behind its synthesis, and provides a self-validating experimental workflow for drug development professionals.

Structural & Physicochemical Profiling

The physicochemical behavior of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is dictated by the synergistic electronic effects of its constituent modules.

Quantitative Property Matrix

| Property | Value / Description |

| Molecular Formula | C₈H₈BrF₂N₃ |

| Molecular Weight | 264.07 g/mol |

| Precursor 1 (Core) | 5-Bromo-2-fluoropyrimidine (MW: 176.97 g/mol ) [[1]]([Link]) |

| Precursor 2 (Amine) | 3,3-Difluoropyrrolidine HCl (MW: 143.56 g/mol ) |

| Predicted pKa (Amine conjugate) | ~7.5 (prior to conjugation) |

| Reaction Class | Nucleophilic Aromatic Substitution ( |

The Causality of the Gem-Difluoro Effect

The introduction of two fluorine atoms at the 3-position of the pyrrolidine ring exerts a profound inductive electron-withdrawing (-I) effect . In an unsubstituted pyrrolidine, the nitrogen lone pair is highly basic (pKa ~11.3). However, the strong -I effect of the gem-difluoro group significantly destabilizes the protonated form, dropping the pKa of the pyrrolidine nitrogen to approximately 7.5 .

When this nitrogen is conjugated to the electron-deficient pyrimidine ring via an

Fig 1. Structural decomposition and resulting physicochemical properties of the target compound.

Mechanistic Synthesis & Dynamics

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine relies on a highly efficient Nucleophilic Aromatic Substitution (

Causality of Leaving Group Selection:

While 5-bromo-2-chloropyrimidine is a viable substrate, 5-bromo-2-fluoropyrimidine is vastly superior for this transformation . In

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation steps (In-Process Controls) to guarantee the success of the

Fig 2. Self-validating experimental workflow for the SNAr synthesis and purification process.

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) and 3,3-difluoropyrrolidine hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) .

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq) .

-

Causality: The base serves a dual purpose: it liberates the free base of the pyrrolidine from its hydrochloride salt and acts as an acid scavenger for the HF generated during the substitution, driving the equilibrium forward.

-

-

Thermal Activation: Heat the reaction mixture to 70 °C and stir for 1 to 2 hours to overcome the activation barrier of the Meisenheimer complex .

-

In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 177) is fully consumed and the product mass (m/z 264/266, exhibiting the characteristic 1:1 bromine isotope pattern) is the dominant peak .

-

Quench & Extraction: Cool the mixture to room temperature, dilute with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography to yield the pure title compound [[3]]().

Downstream Applications in Medicinal Chemistry

The resulting 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is an elite "push-pull" building block . The electron-donating pyrrolidine acts as the "push," while the electron-deficient pyrimidine acts as the "pull." Furthermore, the 5-bromo substituent serves as an ideal synthetic handle for palladium-catalyzed carbon-carbon and carbon-heteroatom cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) . This allows researchers to rapidly elaborate the scaffold into complex APIs, such as skeletal muscle troponin activators or kinase inhibitors targeting fibrotic and respiratory diseases .

References

-

PubChem. "5-Bromo-2-fluoropyrimidine | C4H2BrFN2 | CID 600690" National Institutes of Health. URL:[Link]

- Google Patents.

- Google Patents.

Sources

Mass Spectrometry Characterization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

A Technical Guide for Analytical Method Development

Executive Summary

This guide details the mass spectrometric behavior of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine , a halogenated heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., TRK or JAK inhibitors).[1] The molecule presents a unique analytical profile due to the interplay between the electron-withdrawing bromine/fluorine substituents and the basic pyrimidine core.

This document provides researchers with the specific isotopic signatures, fragmentation pathways, and liquid chromatography-mass spectrometry (LC-MS) method parameters required for the identification, quantification, and impurity profiling of this compound.

Part 1: Molecular Characterization & Isotopic Signature

The definitive identification of this molecule relies on the characteristic "fingerprint" provided by the bromine atom.[1] Unlike standard organic molecules where the

Physicochemical Properties[2]

-

IUPAC Name: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

-

Molecular Formula:

-

Monoisotopic Mass (

): 262.9870 Da -

Nominal Mass: 263 Da

Exact Mass & Isotopic Distribution Table

The following table outlines the expected mass-to-charge (

| Isotope Species | Composition | Theoretical | Relative Abundance | Diagnostic Utility |

| M ( | 264.0021 | 100% | Primary Quantification Ion | |

| M+2 ( | 266.0000 | ~97.3% | Confirmation Ion (1:1 Ratio) | |

| M+1 ( | 265.0054 | ~9.2% | Satellites (Ignore for quant) |

Technical Note: The mass difference between the M and M+2 peaks is exactly 1.9979 Da . In high-resolution MS (HRMS), deviations >5 ppm from this difference indicate potential interference or incorrect assignment.

Part 2: Ionization & Fragmentation Mechanics[3]

Understanding the fragmentation logic is critical for developing Multiple Reaction Monitoring (MRM) transitions or structural elucidation.

Ionization Source: Electrospray (ESI)[4][5][6]

-

Mode: Positive (

) -

Mechanism: Protonation occurs preferentially at the pyrimidine N1 or N3 positions . The pyrrolidine nitrogen is less basic due to the inductive effect of the two fluorine atoms at the

-position (

Collision-Induced Dissociation (CID) Pathways

Upon collisional activation, the molecule undergoes predictable cleavage events.

-

Primary Pathway (Loss of HF): The 3,3-difluoropyrrolidine ring is prone to losing hydrogen fluoride (20 Da). This is a hallmark of aliphatic fluorines in ESI-MS/MS.

-

Secondary Pathway (Ring Cleavage): High collision energy leads to the cleavage of the C-N bond linking the pyrrolidine to the pyrimidine, or cross-ring cleavage of the saturated pyrrolidine ring.

-

Tertiary Pathway (Debromination): While less common in soft ESI, loss of the bromine radical (

, 79/81 Da) or HBr (80/82 Da) can occur at higher energies.

Fragmentation Topology (DOT Diagram)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine. The loss of HF is the most energetically favorable initial step.

Part 3: Method Development (LC-MS/MS)

This protocol is designed for trace analysis (e.g., pharmacokinetic studies or genotoxic impurity screening).

Chromatographic Conditions

The lipophilicity of the bromine and fluorine substituents requires a reverse-phase approach with adequate organic strength for elution.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

mm, 1.7 µm or 2.5 µm particle size. -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring protonation).

-

Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peak shape with halogenated compounds).

-

Flow Rate: 0.4 mL/min.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial equilibration |

| 0.50 | 5 | Load/Wash |

| 3.00 | 95 | Elution of analyte |

| 4.00 | 95 | Column wash |

| 4.10 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometer Settings (Triple Quadrupole)

-

Ion Source: Electrospray Ionization (ESI)[2]

-

Polarity: Positive

-

Capillary Voltage: 3.0 - 3.5 kV

-

Desolvation Temp: 400°C (High temp required to volatilize the stable halogenated structure)

-

MRM Transitions:

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |

| Quantifier | 264.0 ( | 244.0 | 15 - 20 | Loss of HF (High Sensitivity) |

| Qualifier 1 | 266.0 ( | 246.0 | 15 - 20 | Isotope Confirmation |

| Qualifier 2 | 264.0 ( | 174.0 | 30 - 35 | Structural Core Confirmation |

Part 4: Troubleshooting & Impurity Profiling

When analyzing this molecule, researchers often encounter specific artifacts.

Common Impurities

-

Hydrolysis Product: The fluorine atoms on the pyrrolidine ring can undergo hydrolysis under extreme basic conditions, leading to a ketone or hydroxyl derivative (

Da shift). -

Debromination: If the sample is exposed to light or reducing conditions, the des-bromo analog (Mass ~185 Da) may appear.

Analytical Workflow Diagram

Figure 2: Recommended analytical workflow for biological or synthetic reaction mixtures.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3] (Definitive source for Bromine isotopic patterns).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

- Holčapek, M., et al. (2012). "Mass spectrometry of pyrimidine derivatives." Journal of Mass Spectrometry.

-

NIST Chemistry WebBook. "Bromine Isotopic Data." National Institute of Standards and Technology. [Link]

Sources

solubility and stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation and clinical translation. This guide provides a comprehensive framework for the characterization of the solubility and stability of this pyrimidine derivative. It outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of results. By following the methodologies described herein, researchers can generate a robust data package to support the advancement of this compound through the drug development pipeline.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility and stability are two of the most critical attributes that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and manufacturability.[1] 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine, a member of the biologically significant pyrimidine class of compounds, requires a comprehensive assessment of these properties to unlock its therapeutic potential.[2]

This technical guide is designed to serve as a roadmap for researchers and drug development professionals tasked with characterizing this molecule. It eschews a one-size-fits-all template in favor of a tailored approach that considers the specific structural features of the compound—a brominated pyrimidine core and a difluorinated pyrrolidine substituent—which may influence its behavior in solution and under stress conditions.

Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These initial parameters provide context for the subsequent, more complex investigations.

Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting point suggests a high degree of purity. The General Solubility Equation (GSE) proposed by Yalkowsky highlights the inverse relationship between melting point and aqueous solubility, making it a valuable predictive tool.[3]

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is a critical parameter as it dictates the solubility and permeability of a molecule in different pH environments, such as those found in the gastrointestinal tract. Potentiometric titration is a reliable method for determining the pKa.[1]

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross biological membranes. The shake-flask method using n-octanol and a buffered aqueous phase is the gold standard for LogP determination.[1]

A Deep Dive into Solubility Assessment

Solubility is not a single value but rather a context-dependent property.[4] A thorough investigation should encompass both kinetic and thermodynamic solubility measurements in a variety of relevant media.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility refers to the concentration of a compound that dissolves in a given time frame under specific conditions, often from a high-concentration stock solution (typically in DMSO).[5] It is a high-throughput method used in early discovery to rank compounds.[3] In contrast, thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[4] It is a more time-consuming but essential measurement for later-stage development.[5]

Experimental Protocols for Solubility Determination

A multi-faceted approach to solubility testing is recommended to build a comprehensive profile for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine.

This assay provides a rapid assessment of solubility and is suitable for initial screening.

-

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer, and the point of precipitation is detected by nephelometry (light scattering).[6]

-

Methodology:

-

Prepare a 10 mM stock solution of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Measure the turbidity of each well using a plate-based nephelometer.

-

The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

-

This is the gold-standard method for determining thermodynamic solubility.[7]

-

Principle: An excess of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[1]

-

Methodology:

-

Add an excess amount of solid 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine to vials containing the desired solvents (e.g., water, 0.1 N HCl, PBS at pH 4.5, 6.8, and 7.4).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the gastrointestinal tract.[4]

-

Principle: The shake-flask method is employed using simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF).

-

Methodology: The protocol is identical to the shake-flask method described above, with the substitution of biorelevant media for the simple aqueous buffers.

Data Presentation for Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent/Medium | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | ~7.0 | 25 | ||

| 0.1 N HCl | 1.2 | 37 | ||

| PBS | 4.5 | 37 | ||

| PBS | 6.8 | 37 | ||

| PBS | 7.4 | 37 | ||

| SGF | 1.6 | 37 | ||

| FaSSIF | 6.5 | 37 | ||

| FeSSIF | 5.0 | 37 |

Comprehensive Stability Assessment

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products.[] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation pathways and develop stability-indicating analytical methods.[10]

-

Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral conditions (e.g., 0.1 N HCl, 0.1 N NaOH, and water) at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photostability: The solid compound and its solution are exposed to light according to ICH Q1B guidelines.

-

Thermal Stability: The solid compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradants.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.[9][10]

-

Storage Conditions: According to ICH guidelines, long-term stability studies are typically conducted at 25°C/60% RH and accelerated studies at 40°C/75% RH.[9]

-

Testing Frequency: For a 12-month study, samples should be tested at 0, 3, 6, 9, and 12 months for long-term conditions and at 0, 3, and 6 months for accelerated conditions.[10]

-

Parameters to be Tested: The stability protocol should include tests for appearance, assay, purity (impurities and degradation products), and any other critical quality attributes.[10]

Data Presentation for Stability

The results of the stability studies should be tabulated to track changes over time.

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) | Individual Impurity (%) |

| 0 | - | ||||

| 3 | 25°C/60% RH | ||||

| 3 | 40°C/75% RH | ||||

| 6 | 25°C/60% RH | ||||

| 6 | 40°C/75% RH | ||||

| 9 | 25°C/60% RH | ||||

| 12 | 25°C/60% RH |

Analytical Methodology: The Key to Accurate Measurement

A robust and validated analytical method is essential for the accurate quantification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for solubility and stability sample analysis.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector to monitor the peak at the compound's λmax and to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products observed during forced degradation studies.

Potential Degradation Pathways

The pyrimidine ring itself can be susceptible to degradation. The reductive pathway is a common route for pyrimidine catabolism, involving dihydropyrimidine dehydrogenase, dihydropyrimidinase, and ureidopropionase.[11][12] While these are enzymatic pathways, the chemical principles of ring opening and hydrolysis could be relevant under forced degradation conditions. Fluoropyrimidines, a related class of compounds, are known to be metabolized to fluoro-β-alanine.[13] The presence of the bromine atom and the difluoropyrrolidine moiety may also influence the degradation profile.

Visualizing the Workflow

Figure 1. A comprehensive workflow for the characterization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine.

Conclusion

The successful development of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine as a therapeutic agent is contingent upon a thorough understanding of its solubility and stability. This guide has provided a detailed and scientifically grounded framework for conducting these critical studies. By systematically evaluating the compound's behavior in various aqueous and biorelevant media, and under a range of stress conditions, researchers can build a robust data package. This information will not only de-risk the development program but also provide the necessary insights for rational formulation design and the establishment of appropriate storage and handling procedures. The path from a promising molecule to a life-changing medicine is paved with rigorous science, and the characterization of solubility and stability is a cornerstone of this endeavor.

References

- Raytor. (2026, January 22).

- ICH. (n.d.). Annex 10 - ICH.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

- American Pharmaceutical Review. (2013, April 2).

- European Medicines Agency (EMA). (2008, August 5). Stability testing of existing active substances and related finished products - Scientific guideline.

- World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.).

- PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine.

- PubChem. (n.d.). 5-Bromo-2-fluoropyrimidine.

- MedCrave. (2018, September 14).

- Fluorochem. (n.d.). 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine.

- Benchchem. (n.d.). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.

- PMC. (n.d.).

- ResearchGate. (n.d.).

- Revue Roumaine de Chimie. (n.d.).

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 2990499-52-8|5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

- Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4.

- PMC. (n.d.).

- Creative Proteomics Blog. (2024, September 18).

- J&K Scientific. (n.d.). 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 446286-61-9.

- Avantor. (n.d.). 5-Bromo-2-morpholin-1-ylpyrimidine ≥98%.

- Benchchem. (n.d.).

- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Sigma-Aldrich. (n.d.). 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

- IOSR Journal. (n.d.).

- MilliporeSigma. (n.d.). 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine.

- OPUS. (2025, August 28). Analytical Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. raytor.com [raytor.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 9. database.ich.org [database.ich.org]

- 10. qlaboratories.com [qlaboratories.com]

- 11. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Novel Pyrimidine Derivatives: A Comprehensive Technical Guide

Executive Summary

The pyrimidine nucleus is a fundamental building block of human nucleic acids and has historically served as the backbone for classic antimetabolite drugs like 5-fluorouracil. However, in contemporary oncology and targeted therapy, pyrimidine derivatives have evolved into highly selective, ATP-competitive kinase inhibitors. As a Senior Application Scientist, I approach the validation of these novel compounds not merely as a structural chemistry exercise, but as a systems biology challenge.

This whitepaper details the structural rationale behind pyrimidine-based kinase inhibitors (specifically targeting Epidermal Growth Factor Receptor [EGFR] and Cyclin-Dependent Kinases [CDK]) and provides field-proven, self-validating experimental workflows to definitively elucidate their Mechanism of Action (MoA).

Structural Rationale & Target Biology

The Pyrimidine Scaffold as an ATP Bioisostere

In the design of small-molecule kinase inhibitors, the pyrimidine ring acts as a "privileged scaffold." Because it is a bioisostere of adenine, it perfectly mimics the natural binding interactions of Adenosine Triphosphate (ATP) within the highly conserved hinge region of the kinase domain[1]. By forming critical hydrogen bonds with the backbone amides of the hinge region, pyrazolo-pyrimidines and other fused pyrimidine derivatives effectively outcompete intracellular ATP, locking the kinase in an inactive conformation[1].

Overcoming Acquired Resistance in Oncology

First-generation kinase inhibitors often fail due to acquired point mutations in the target protein.

-

EGFR Mutations: In Non-Small Cell Lung Cancer (NSCLC), the emergence of the T790M "gatekeeper" mutation and the C797S mutation sterically hinders older drugs. Novel fused pyrimidine scaffolds (such as furo-pyrimidines and pyrimido-pyrimidines) are specifically engineered with flexible linker regions to bypass these steric clashes, restoring potent inhibition of mutant EGFR[2].

-

CDK Dysregulation: Dysregulation of the cell cycle is a hallmark of cancer. Pyrimidine derivatives substituted with privileged heterocyclic rings (e.g., pyrazole, imidazole) have shown profound efficacy in selectively inhibiting CDK4/6 activity while minimizing the off-target toxicity seen in early-generation inhibitors[3].

Core Mechanism of Action: Pathway Disruption

To understand the MoA, we must map the phenotypic consequence to the molecular binding event. By occupying the ATP binding site, pyrimidine derivatives prevent the transfer of the terminal phosphate of ATP to tyrosine/serine/threonine residues on downstream substrate proteins. In the context of EGFR-driven NSCLC, this halts the RAS/RAF/MEK and PI3K/AKT signaling cascades, shifting the cellular balance from proliferation to apoptosis.

Fig 1: MoA of pyrimidine derivatives blocking ATP binding in the EGFR signaling cascade.

Experimental Workflows for MoA Elucidation

Proving a drug's MoA requires a multi-tiered approach. We must establish a chain of causality: Biochemical Affinity

Workflow A: Biochemical Kinase Profiling (ADP-Glo Assay)

Causality: Before testing in cells, we must isolate the variable of direct target affinity without confounding factors like cellular permeability or efflux pumps. We use a luminescence-based ADP detection assay to quantify the exact

Step-by-Step Protocol:

-

Reagent Preparation: Dilute recombinant purified kinase (e.g., EGFR L858R/T790M) in optimized kinase buffer (containing

, DTT, and BSA). -

Compound Dosing: Dispense the pyrimidine derivative into a 384-well plate in a 10-point dose-response format (1:3 serial dilutions). Include DMSO as a vehicle control (0% inhibition) and Staurosporine as a positive control (100% inhibition).

-

Equilibration: Incubate the kinase with the inhibitor for 30 minutes at room temperature to allow for binding equilibrium.

-

Reaction Initiation: Add ultra-pure ATP (at the

concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes. -

Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence and calculate the

using a 4-parameter logistic regression model.

Workflow B: Cellular Target Engagement via CETSA

Causality: A potent biochemical

Step-by-Step Protocol (ITDRF-CETSA):

-

Cell Dosing: Seed target cells (e.g., H1975 NSCLC cells) in a 96-well plate. Treat with varying concentrations of the pyrimidine derivative for 2 hours to allow for intracellular equilibration.

-

Thermal Challenge: Aliquot the intact cells into PCR tubes. Subject them to a specific heat challenge (e.g., 52°C, determined via a prior melt curve) for exactly 3 minutes using a thermal cycler, followed immediately by cooling to 4°C.

-

Lysis: Lyse the cells using a mild detergent buffer supplemented with protease inhibitors to extract the soluble protein fraction.

-

Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

-

Quantification: Analyze the supernatant (which contains the stabilized, soluble target protein) using AlphaScreen technology or quantitative Western Blot.

-

Validation: Plot the stabilization curve to determine the cellular

of target engagement.

Fig 2: CETSA workflow demonstrating cellular target engagement via thermal stabilization.

Quantitative Data Interpretation

To validate the MoA, quantitative data must be synthesized across the biochemical, target engagement, and phenotypic domains. Below is a representative data matrix comparing novel pyrimidine derivatives against a standard-of-care control. A successful MoA profile demonstrates a tight correlation between biochemical affinity, cellular target engagement (CETSA), and anti-proliferative efficacy.

| Compound ID | Scaffold Type | EGFR (WT) | EGFR (L858R/T790M) | CETSA Target Engagement | H1975 Cell Viability | Selectivity Index (WT / Mutant) |

| Osimertinib | Standard-of-Care | 184.0 | 12.5 | 45.2 | 22.4 | 14.7x |

| Compound A | Pyrimido-pyrimidine | 1450.0 | 3.2 | 18.5 | 8.1 | 453.1x |

| Compound B | Furo-pyrimidine | 890.0 | 28.4 | 115.0 | 85.6 | 31.3x |

| DMSO | Vehicle Control | N/A | N/A | N/A | >10,000 | N/A |

Data Interpretation Note: Compound A demonstrates a superior selectivity index and highly correlated cellular target engagement, validating its MoA as a mutant-selective, cell-permeable pyrimidine derivative.

Conclusion

The therapeutic potential of novel pyrimidine derivatives lies in their structural mimicry of ATP and their highly tunable functional groups. However, structural design alone is insufficient for modern drug development. By integrating rigorous, self-validating experimental workflows—spanning from isolated biochemical kinase profiling to thermodynamic cellular target engagement (CETSA)—researchers can definitively map the mechanism of action. This ensures that observed phenotypic toxicities to cancer cells are the direct result of on-target kinase inhibition, thereby de-risking the compound for downstream clinical development.

References

-

Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment Source: PubMed (National Institutes of Health) URL:[Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: A comprehensive review Source: PubMed (National Institutes of Health) URL:[Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC (National Institutes of Health) URL:[Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf (National Institutes of Health) URL:[Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Screening of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine in Cancer Cell Lines

Foreword: The Rationale for Investigating a Novel Pyrimidine Analogue

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, most notably in oncology.[1][2][3] Its intrinsic role as a fundamental building block of nucleic acids has made it a privileged structure for the development of antimetabolites and other targeted therapies.[2] The introduction of a bromine atom at the 5-position of the pyrimidine ring has been a recurrent strategy in medicinal chemistry, often yielding compounds with potent and selective anticancer activities.[4][5] Furthermore, the incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7][8]

This guide focuses on the initial in vitro screening of a novel compound, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine . While specific biological data for this molecule is not yet established in the public domain, its structural motifs—the 5-bromopyrimidine core and a difluorinated pyrrolidine moiety—suggest a strong potential for anticancer activity. The pyrrolidine ring system is also found in various bioactive compounds and can contribute to target engagement and pharmacokinetic properties.[9]

This document serves as a comprehensive, experience-driven roadmap for researchers and drug development professionals embarking on the preliminary evaluation of this, or structurally related, novel chemical entity. It is designed to be a practical guide that not only outlines the necessary experimental steps but also elucidates the scientific reasoning behind each methodological choice.

Chapter 1: Strategic Framework for Initial Screening

The primary objective of an initial screening campaign is to ascertain the cytotoxic and antiproliferative potential of a novel compound against a panel of cancer cell lines. A well-designed workflow is crucial for generating robust and interpretable data.

Figure 1: A logical workflow for the initial in vitro screening of a novel anticancer compound.

Cell Line Selection: A Deliberate Choice

The selection of an appropriate panel of cancer cell lines is a critical first step. A diverse panel, representing various tumor types, provides a broader understanding of the compound's potential spectrum of activity. For a novel pyrimidine derivative, a logical starting point would include:

-

Colon Carcinoma (e.g., HCT-116, LoVo): Pyrimidine analogues like 5-Fluorouracil are standard-of-care in colorectal cancer.[2]

-

Lung Adenocarcinoma (e.g., A549): A prevalent cancer type with a need for novel therapeutics.

-

Breast Adenocarcinoma (e.g., MCF-7, MDA-MB-231): To assess activity in both hormone-responsive and triple-negative subtypes.

-

Leukemia (e.g., K562, CCRF-CEM): Certain 5-bromopyrimidine derivatives have shown potent activity against leukemia cell lines.[4]

-

A Non-Cancerous Cell Line (e.g., human dermal fibroblasts - NHDF): To assess preliminary selectivity and cytotoxicity towards normal cells.[1]

Chapter 2: Core Experimental Protocols

The following protocols are detailed to ensure reproducibility and robustness of the initial screening data.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture selected cancer and non-cancerous cell lines in appropriate media until they reach 70-80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Carefully remove the medium from the cell plates and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Evaluation of Antiproliferative Effects: The BrdU Incorporation Assay

To confirm that the observed cytotoxicity is due to an inhibition of cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is employed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13]

Protocol: BrdU Cell Proliferation Assay

-

Cell Seeding and Treatment:

-

Seed and treat the cells with varying concentrations of the test compound (centered around the determined IC50) for 24-48 hours as described in the MTT protocol.

-

-

BrdU Labeling:

-

Add BrdU solution to each well to a final concentration of 10 µM.

-

Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[12]

-

-

Immunodetection:

-

Incubate the cells with an anti-BrdU monoclonal antibody.

-

Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Substrate Reaction and Measurement:

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.

-

Investigating the Induction of Apoptosis

A key characteristic of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis. A multi-assay approach is recommended to confirm apoptosis.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to detect early apoptotic cells.

Protocol: Annexin V Staining Assay

-

Cell Treatment:

-

Treat cells in 6-well plates with the test compound at 1x and 2x the IC50 concentration for 24 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) (to distinguish necrotic cells).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry. The cell populations will be distinguished as:

-

Viable (Annexin V- / PI-)

-

Early Apoptotic (Annexin V+ / PI-)

-

Late Apoptotic/Necrotic (Annexin V+ / PI+)

-

Necrotic (Annexin V- / PI+)

-

-

The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of late-stage apoptosis.[11]

Protocol: Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well white-walled plate and treat with the test compound as described previously.

-

-

Assay Reagent Addition:

-

Add a luminogenic caspase-3/7 substrate to each well. The substrate is cleaved by active caspase-3/7, releasing a luminescent signal.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Chapter 3: Data Presentation and Interpretation

Tabulation of Cytotoxicity Data

Summarize the IC50 values in a table for easy comparison across different cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 15.2 ± 1.8 |

| A549 | Lung Adenocarcinoma | 28.5 ± 3.1 |

| MCF-7 | Breast Adenocarcinoma | 10.8 ± 1.2 |

| K562 | Leukemia | 5.4 ± 0.7 |

| NHDF | Normal Fibroblast | > 100 |

Interpretation of Multi-Assay Results

A successful initial screening will yield a cohesive dataset. For instance, a compound that shows a low IC50 value in the MTT assay should also demonstrate a dose-dependent decrease in BrdU incorporation. Furthermore, these effects should correlate with an increase in the percentage of Annexin V-positive cells and elevated caspase-3/7 activity, strongly suggesting that the compound's cytotoxic and antiproliferative effects are mediated through the induction of apoptosis.

Chapter 4: Hypothesis Generation for Mechanism of Action

Based on the initial screening data and the chemical structure of the compound, a preliminary hypothesis regarding its mechanism of action can be formulated. Given that many pyrimidine-based anticancer agents function as inhibitors of key signaling molecules, a plausible hypothesis for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine could be the inhibition of a protein kinase involved in cell proliferation and survival.

Figure 2: A hypothetical signaling pathway potentially targeted by the novel pyrimidine derivative.

This initial hypothesis will guide subsequent, more focused studies, such as kinase profiling assays and western blot analysis of key signaling proteins, to definitively identify the molecular target and elucidate the precise mechanism of action.

References

- Suresh Kumar, G. et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.

-

Gawel, K. et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

- Gangjee, A. et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6735-6746.

- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (2015).

- Sharma, P. et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.

- Raghuwanshi, M. et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(14), 5389.

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2026).

- Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (2021). RSC Medicinal Chemistry, 12(10), 1636-1653.

- Singh, P. et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4862-4865.

- Sharma, A. et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-11.

- Desai, N. C. et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(1), 125-131.

- CytoSelect™ BrdU Cell Prolifer

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).

- Pham, A., Hansen, J., et al. (n.d.). Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. DePauw University.

- Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-17.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14, 20138-20171.

- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025). MDPI.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica, 7(10), 233-247.

- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 123.

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2026).

- Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol, 2(7), e199.

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

role of brominated pyrimidines in medicinal chemistry

An In-Depth Technical Guide to the Role of Brominated Pyrimidines in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and naturally occurring biomolecules.[1][2][3] The strategic introduction of a bromine atom onto this privileged heterocycle dramatically enhances its utility, transforming it into a versatile and highly reactive intermediate for drug discovery and development. This guide provides a comprehensive technical overview of the multifaceted role of brominated pyrimidines, detailing their synthesis, reactivity, and profound impact on the construction of complex molecular architectures. We will explore the causality behind key synthetic transformations, including palladium-catalyzed cross-coupling reactions and modern C-H activation strategies, and provide field-proven protocols for their implementation. Through detailed case studies, particularly in the realm of kinase inhibitors, this document will illuminate why brominated pyrimidines are an indispensable tool for researchers, scientists, and drug development professionals.

The Strategic Advantage of Bromination: More Than Just an Atom

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4][5] It is the core structure of nucleobases like cytosine, thymine, and uracil, making it fundamental to the chemistry of life.[3][5] In medicinal chemistry, this scaffold is prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[6]

The introduction of a bromine atom onto the pyrimidine ring is a deliberate and strategic modification. This is not merely an incremental change; it fundamentally alters the electronic properties and synthetic accessibility of the molecule.

-

Electronic Modulation : The electronegative bromine atom acts as an electron-withdrawing group, influencing the charge distribution of the pyrimidine ring. This can modulate the pKa of nearby functional groups and alter the molecule's binding affinity to its target protein.

-

Metabolic Stability : Halogenation can block sites of metabolism, increasing the half-life and bioavailability of a drug candidate.[7]

-

The Synthetic Handle : Most importantly, the carbon-bromine (C-Br) bond serves as a highly effective "synthetic handle." It is a reactive site that allows for the controlled and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, a critical capability for building the complex molecules required for modern therapeutics.[4] This reactivity is the primary focus of this guide.

The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of brominated pyrimidines lies in their use as substrates for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are indispensable in pharmaceutical manufacturing.[8] The electron-deficient nature of the pyrimidine ring makes even its halogenated derivatives highly reactive in these transformations.[9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery, enabling the formation of a bond between the brominated pyrimidine and an aryl or heteroaryl boronic acid (or its ester).[8][9][10] This is a cornerstone reaction for creating biaryl structures, which are common motifs in kinase inhibitors.[11]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of a 5-Arylpyrimidine

This protocol provides a general method for the microwave-assisted Suzuki coupling of a dihalogenated pyrimidine.

Materials:

-

Dihalogenated pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine): 0.5 mmol

-

Arylboronic acid: 0.5 mmol

-

Potassium carbonate (K₂CO₃): 1.5 mmol

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.0025 mmol (0.5 mol%)

-

1,4-Dioxane (degassed): 4 mL

-

Water (degassed): 2 mL

-

Microwave reactor vessel

Procedure:

-

To a microwave reactor vessel, add the dihalogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[12]

-

Add a degassed 2:1 mixture of 1,4-dioxane and water (6 mL total).[12]

-

Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[12]

-

Seal the vessel and place it in the microwave reactor.

-

Stir the reaction mixture at 100 °C for 15 minutes.[12]

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting & Field Insights

-

Hydrodehalogenation : A common side reaction is the replacement of bromine with a hydrogen atom.[12] This can be minimized by using aprotic solvents and carefully selecting the phosphine ligand. Less electron-rich ligands may be preferable.[12]

-

Protodeboronation : The boronic acid can decompose before coupling. Using boronate esters (e.g., pinacol esters) can provide a slow release of the boronic acid, mitigating this issue.[12]

-

Catalyst Choice : While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ are often used, especially for more complex substrates.[11]

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction couples a brominated pyrimidine with a terminal alkyne, forming a C(sp²)-C(sp) bond.[13][14][15] This reaction is invaluable for introducing linear alkynyl moieties, which can act as rigid linkers or precursors for further transformations.[13] The resulting 5-alkynylpyrimidines are key intermediates in the synthesis of novel drug candidates.[13]

Reaction Principle

This coupling uniquely requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[13]

-

Palladium Cycle : Similar to the Suzuki reaction, Pd(0) undergoes oxidative addition to the bromopyrimidine.

-

Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide.[13]

-

Transmetalation : The alkynyl group is transferred from the copper acetylide to the palladium complex.[13]

-

Reductive Elimination : The pyrimidyl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of a 5-Alkynylpyrimidine

This protocol is adapted from a procedure for coupling 2-amino-3-bromopyridine derivatives, which is directly applicable to bromopyrimidines.[16]

Materials:

-

Bromopyrimidine derivative: 0.5 mmol

-

Terminal alkyne: 0.6 mmol

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]: 4.2 mg (2.5 mol%)

-

Triphenylphosphine (PPh₃): 6.6 mg (5.0 mol%)

-

Copper(I) iodide (CuI): 4.8 mg (5.0 mol%)

-

N,N-Dimethylformamide (DMF): 2.0 mL

-

Triethylamine (Et₃N)

-

Round-bottomed flask (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg) to a 10 mL round-bottomed flask.[16]

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.[16]

-

Add the bromopyrimidine (0.5 mmol), the terminal alkyne (0.6 mmol), and a suitable amount of Et₃N base.

-

Heat the reaction mixture to 100°C and maintain for 3 hours, or until TLC indicates consumption of the starting material.[16]

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash chromatography.

Troubleshooting & Field Insights

-

Homocoupling : The alkyne can couple with itself (Glaser coupling). This is often suppressed by running the reaction under strictly anaerobic conditions and using an amine base.

-

Dehalogenation : If significant dehalogenation of the bromopyrimidine is observed, a milder base or lower reaction temperature may be necessary.[13]

-

Catalyst System : The choice of palladium source, ligand, and copper co-catalyst can be critical. For challenging substrates, screening different combinations is recommended.[14]

Modern Synthetic Frontiers: C-H Activation and Photoredox Catalysis

While traditional cross-coupling is robust, medicinal chemistry is increasingly adopting more atom-economical and sustainable methods.

Direct C-H Activation

C-H activation strategies aim to form C-C or C-heteroatom bonds by directly functionalizing a C-H bond, avoiding the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid).[17] Pyrimidine itself can act as a directing group, guiding a metal catalyst to a specific C-H bond on an adjacent ring for regioselective functionalization.[18] These methods offer a more efficient and "greener" route to complex molecules.[19] For instance, palladium catalysts have been used for the selective C-H activation and arylation of pyrimidine derivatives, offering an alternative to classical cross-coupling.[18]

Photoredox Catalysis

Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[20][21] This approach can be used for the arylation of pyrimidines, often providing complementary reactivity to palladium-catalyzed methods.[22] For example, eosin Y can act as a metal-free photocatalyst to generate aryl radicals from diazonium salts, which then add to the pyrimidine ring.[23]

Applications in Drug Discovery: The Kinase Inhibitor Case Study

The true value of brominated pyrimidines is demonstrated in their application to synthesizing biologically active molecules. They are particularly prevalent in the development of kinase inhibitors, a major class of anticancer drugs.[6]

The pyrimidine scaffold is an excellent "hinge-binder," mimicking the adenine of ATP to anchor the inhibitor in the kinase's active site.[24] The bromine at the 5-position is a common starting point for introducing substituents that occupy other pockets of the ATP-binding site, thereby dictating the inhibitor's potency and selectivity.

Case Study: EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often implicated in cancer. Many approved EGFR inhibitors feature a substituted pyrimidine core. The synthesis often involves a brominated pyrimidine intermediate.

A common synthetic strategy is as follows:

-

SNAr Reaction : Start with a compound like 5-bromo-2,4-dichloropyrimidine. The chlorine at the 4-position is more reactive and can be selectively displaced by an aniline derivative.[11]

-

Second SNAr Reaction : The chlorine at the 2-position is then displaced by another amine.[11]

-

Suzuki Coupling : The bromine at the 5-position is then used as the synthetic handle for a Suzuki coupling reaction with an arylboronic ester, introducing a key substituent that enhances binding affinity and selectivity.[11]

This iterative approach, enabled by the differential reactivity of the halogens, allows for the modular construction of a diverse library of potential inhibitors.

| Position on Pyrimidine Ring | Halogen | Synthetic Transformation | Purpose in Final Molecule |

| Position 4 | Chlorine | SNAr with Aniline | Hinge-binding anchor |

| Position 2 | Chlorine | SNAr with Amine | Solubility/Pharmacokinetic modulation |

| Position 5 | Bromine | Suzuki Coupling | Potency & Selectivity (targets specific sub-pockets) |

Synthesis of Brominated Pyrimidine Starting Materials

The accessibility of brominated pyrimidines is crucial for their widespread use. Several methods are employed for their synthesis:

-

Direct Electrophilic Bromination : Pyrimidine or its derivatives can be directly brominated using reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH).[4][25][26] The regioselectivity depends on the existing substituents on the ring.

-

From Hydroxypyrimidines : A common industrial route involves the conversion of a hydroxypyrimidine to its bromo- and/or chloro-analogue using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).[27]

-

One-Pot Reactions : Efficient one-pot methods have been developed where, for example, N-(cyanovinyl)amidines are cyclized in the presence of dry hydrogen bromide gas to yield 4-bromopyrimidines directly.[28]

Conclusion and Future Outlook

Brominated pyrimidines are far more than simple halogenated heterocycles; they are foundational pillars in the edifice of modern medicinal chemistry. Their utility stems from the C-Br bond's role as a versatile synthetic handle, enabling chemists to construct complex molecular architectures through a host of reliable and powerful transformations, most notably palladium-catalyzed cross-coupling reactions. Their impact is profoundly felt in the development of targeted therapies, particularly kinase inhibitors, where they facilitate the systematic exploration of structure-activity relationships.

Looking forward, the field will continue to evolve. The increasing adoption of C-H activation and photoredox catalysis will offer more sustainable and efficient pathways to functionalize pyrimidine scaffolds.[18][19][20] These modern techniques, combined with the established robustness of cross-coupling chemistry, ensure that brominated pyrimidines will remain an essential and strategic component in the drug discovery toolkit for the foreseeable future.

References

- Understanding 5-Bromopyrimidine: Properties, Synthesis, and Applications. (2026, February 22). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromopyrimidine 4595-59-9 wiki. Guidechem.

- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.

- Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors.

- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.

- LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. PMC.

- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Synthetic pathway for the preparation of 5-bromo-pyrimidine...

- The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.

- 5-Bromopyrimidine synthesis. ChemicalBook.

- Photoredox-catalyzed radical arylation of pyrimidines in aqueous formic acid.

- Suzuki–Miyaura coupling reaction of brominated...

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.

- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.

- Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

- Photoredox Catalysis in Organic Chemistry.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC.

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ

- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k).

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.

- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group str

- Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Royal Society of Chemistry.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- A Photoredox Reaction for the Selective Modification of 5‑Carboxycytosine in DNA. University of Cambridge.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Wiley Online Library.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Biological Activity of Pyrimidine Deriv

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv

- Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine deriv

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry.

- Drug Intermediates Innov

- Intermediates For Active Pharmaceutical Ingredients (API)

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. guidechem.com [guidechem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. citedrive.com [citedrive.com]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. repository.cam.ac.uk [repository.cam.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. research.ed.ac.uk [research.ed.ac.uk]

- 25. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

protocol for Suzuki coupling with 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Abstract & Strategic Context

This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine (Compound 1 ). This scaffold is a critical pharmacophore in kinase inhibitor discovery, where the pyrimidine ring serves as a hinge binder and the 3,3-difluoropyrrolidine moiety acts as a metabolic stability enhancer and lipophilicity modulator.

The Chemical Challenge: Coupling 5-bromopyrimidines presents a dichotomy:

-

Electronic Activation: The electron-deficient pyrimidine ring generally facilitates the oxidative addition of Pd(0).

-

Catalyst Poisoning: The Lewis-basic pyrimidine nitrogens (N1/N3) and the exocyclic amine at C2 can coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black" species.

This guide provides two distinct protocols: a Robust Standard Method (Cost-effective, high throughput) and a High-Performance Method (For sterically hindered or electron-poor boronic acids), ensuring success across diverse chemical libraries.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the failure modes. The primary risk with Compound 1 is not the oxidative addition (which is fast), but the stability of the Pd(II) intermediate.

-

Substrate Analysis: The 3,3-difluoro substitution on the pyrrolidine ring is electron-withdrawing. This reduces the electron density on the exocyclic nitrogen (N-2), effectively lowering its basicity compared to a non-fluorinated pyrrolidine. This is advantageous, as it reduces the risk of the exocyclic amine poisoning the catalyst.

-

Ligand Strategy:

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle of dppf enforces a geometry that favors reductive elimination, crucial for preventing dehalogenation side reactions.

-

XPhos (Buchwald Ligand): For difficult couplings, the bulky biaryl phosphine creates a "protective shell" around the Pd, physically blocking the pyrimidine nitrogens from coordinating.

-

Visualizing the Catalytic Cycle & Poisoning Risks

Figure 1: The Catalytic Cycle highlighting the competitive "Poisoning" pathway where pyrimidine nitrogens sequester the Pd(II) species.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Recommended for: Standard aryl boronic acids, initial screening, scale-up.

Reagents:

-

Substrate: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (Reagent Grade)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

-